1-(Thiomorpholin-3-yl)propan-2-one
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Overview
Description
1-(Thiomorpholin-3-yl)propan-2-one is a chemical compound with the molecular formula C7H13NOS
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Thiomorpholin-3-yl)propan-2-one can be synthesized through various synthetic routes. One common method involves the reaction of thiomorpholine with propanone under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification methods ensures the efficient production of the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
1-(Thiomorpholin-3-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiomorpholine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiomorpholine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiomorpholine derivatives.
Substitution: Functionalized thiomorpholine compounds.
Scientific Research Applications
1-(Thiomorpholin-3-yl)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Thiomorpholin-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Thiomorpholin-3-yl)propan-2-one can be compared with other similar compounds, such as:
1-(Thiomorpholin-4-yl)propan-1-one: Similar in structure but differs in the position of the thiomorpholine ring.
3-Chloro-1-thiomorpholin-4-yl-propan-1-one: Contains a chlorine atom, which alters its reactivity and applications.
Thiophene-linked 1,2,4-triazoles: Different heterocyclic structure but shares some similar chemical properties
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C7H13NOS |
---|---|
Molecular Weight |
159.25 g/mol |
IUPAC Name |
1-thiomorpholin-3-ylpropan-2-one |
InChI |
InChI=1S/C7H13NOS/c1-6(9)4-7-5-10-3-2-8-7/h7-8H,2-5H2,1H3 |
InChI Key |
ZTTKUYTUMTYMBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1CSCCN1 |
Origin of Product |
United States |
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